molecular formula C10H10BrClN2 B2419613 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride CAS No. 2248321-37-9

4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride

Cat. No.: B2419613
CAS No.: 2248321-37-9
M. Wt: 273.56
InChI Key: ONVAAQFOUYLFBB-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a brominated derivative of pyrazole. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield 4-(3-Bromophenyl)-1-methylpyrazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the substituent introduced.

    Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.

    Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-1H-pyrazole
  • 4-(3-Bromophenyl)-3-methylpyrazole
  • 4-(3-Bromophenyl)-5-methylpyrazole

Uniqueness

4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-bromophenyl)-1-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVAAQFOUYLFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248321-37-9
Record name 4-(3-bromophenyl)-1-methyl-1H-pyrazole hydrochloride
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